molecular formula C18H19NO B10967356 N-(2,4-dimethylphenyl)-2-phenylcyclopropanecarboxamide

N-(2,4-dimethylphenyl)-2-phenylcyclopropanecarboxamide

Cat. No.: B10967356
M. Wt: 265.3 g/mol
InChI Key: XWPASYKPQDUHKR-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-phenylcyclopropanecarboxamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, attached to a carboxamide group. The compound also contains a phenyl group and a 2,4-dimethylphenyl group, making it a complex and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-phenylcyclopropanecarboxamide typically involves the reaction of 2,4-dimethylphenylamine with 2-phenylcyclopropanecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-phenylcyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-phenylcyclopropanecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-phenylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethylphenyl)-2-phenylcyclopropanecarboxamide stands out due to its cyclopropane ring, which imparts unique chemical and physical properties

Properties

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C18H19NO/c1-12-8-9-17(13(2)10-12)19-18(20)16-11-15(16)14-6-4-3-5-7-14/h3-10,15-16H,11H2,1-2H3,(H,19,20)

InChI Key

XWPASYKPQDUHKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CC2C3=CC=CC=C3)C

Origin of Product

United States

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